

A Comparative Guide to Cyclobutane-Based Dicarboxylic Acids for Advanced Research

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Compound of Interest

Compound Name:	2,2'-(Cyclobutane-1,1-diyl)diacetic acid
CAS No.:	1075-98-5
Cat. No.:	B174500

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An In-Depth Analysis of **2,2'-(Cyclobutane-1,1-diyl)diacetic Acid** and 1,2-Cyclobutanedicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical synthesis and materials science, the rigid yet versatile cyclobutane scaffold offers a unique platform for innovation. Among its derivatives, dicarboxylic acids are of particular interest due to their capacity to serve as building blocks for polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. This guide provides a detailed comparison of two key cyclobutane dicarboxylic acids: **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** and 1,2-Cyclobutanedicarboxylic acid, highlighting their structural nuances and performance in various applications.

The primary distinction between these two molecules lies in the substitution pattern on the cyclobutane ring. **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** features a geminal substitution, with both acetic acid groups attached to the same carbon atom. In contrast, 1,2-Cyclobutanedicarboxylic acid has vicinal carboxylic acid groups, leading to the existence of cis

and trans stereoisomers. This fundamental structural difference profoundly influences their three-dimensional shape, reactivity, and utility in targeted applications.

Physicochemical Properties: A Comparative Overview

A molecule's utility is intrinsically linked to its physical and chemical properties. The table below summarizes key computed and experimental data for **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** and the cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid.

Property	2,2'-(Cyclobutane-1,1-diyl)diacetic acid	cis-1,2-Cyclobutanedicarboxylic acid	trans-1,2-Cyclobutanedicarboxylic acid
CAS Number	1075-98-5[1]	1461-94-5[2]	1124-13-6[3][4][5]
Molecular Formula	C ₈ H ₁₂ O ₄ [1][6]	C ₆ H ₈ O ₄ [2][7]	C ₆ H ₈ O ₄ [3][8][9]
Molecular Weight	172.18 g/mol [1][6]	144.13 g/mol [7][10]	144.13 g/mol [4][9][10]
Appearance	White to yellow solid	White crystalline powder	Off-white to light brown solid[11]
Melting Point	Not specified	~138 °C[12]	129 - 132 °C[11]
Topological Polar Surface Area (TPSA)	74.6 Å ² [6]	74.6 Å ² [10]	74.6 Å ² [4]
XLogP3	Not specified	-0.2[10]	-0.2[4]
Crystal System	Not specified	Monoclinic[7][13]	Monoclinic[8]
Space Group	Not specified	P2 ₁ /c[7][13]	C2/c[8]
Ring Conformation	Puckered (assumed)	Puckered (dihedral angle of 156°)[7][13]	Puckered (dihedral angle near 150°)[8]

Key Insights from Physicochemical Data:

- **Structural Isomerism:** The most significant difference is the existence of cis and trans isomers for 1,2-Cyclobutanedicarboxylic acid, a consideration absent for the gem-disubstituted **2,2'-(Cyclobutane-1,1-diyl)diacetic acid**. This stereoisomerism provides

distinct spatial arrangements of the carboxylic acid groups, which is a critical factor in applications like asymmetric synthesis and crystal engineering.

- **Molecular Weight and Formula:** **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** has a higher molecular weight due to the two additional methylene groups in its acetic acid side chains.
- **Crystal Structure:** Both cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid adopt a puckered conformation in the solid state to alleviate ring strain.[7][8][13] This non-planar structure is a defining characteristic of the cyclobutane ring.

Performance in Key Research Applications

The distinct architectures of these dicarboxylic acids translate into differential performance and suitability for various scientific applications.

Drug Discovery and Medicinal Chemistry

The cyclobutane motif is increasingly utilized in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[14]

- **1,1-Disubstituted Cyclobutanes:** The gem-dicarboxylic acid derivative, 1,1-Cyclobutanedicarboxylic acid (a close analog of the topic compound), is a key component of the chemotherapy drug Carboplatin.[15] In Carboplatin, the cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of Cisplatin, reducing nephrotoxicity.[15] This highlights the role of the 1,1-disubstituted pattern in creating stable chelate rings with metal centers, a principle that can be extended to **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** for designing new metallodrugs or imaging agents.
- **1,2-Disubstituted Cyclobutanes:** The cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid offer rigid scaffolds for presenting pharmacophoric elements in defined spatial orientations. The cis isomer, with its C₂-symmetry, is a valuable building block in asymmetric synthesis, serving as a chiral resolving agent or a precursor to chiral ligands like bis(oxazoline) (BOX) ligands.[16] The trans isomer provides a more linear and extended arrangement of functional groups, which can be advantageous for spanning binding sites in protein targets.[11]

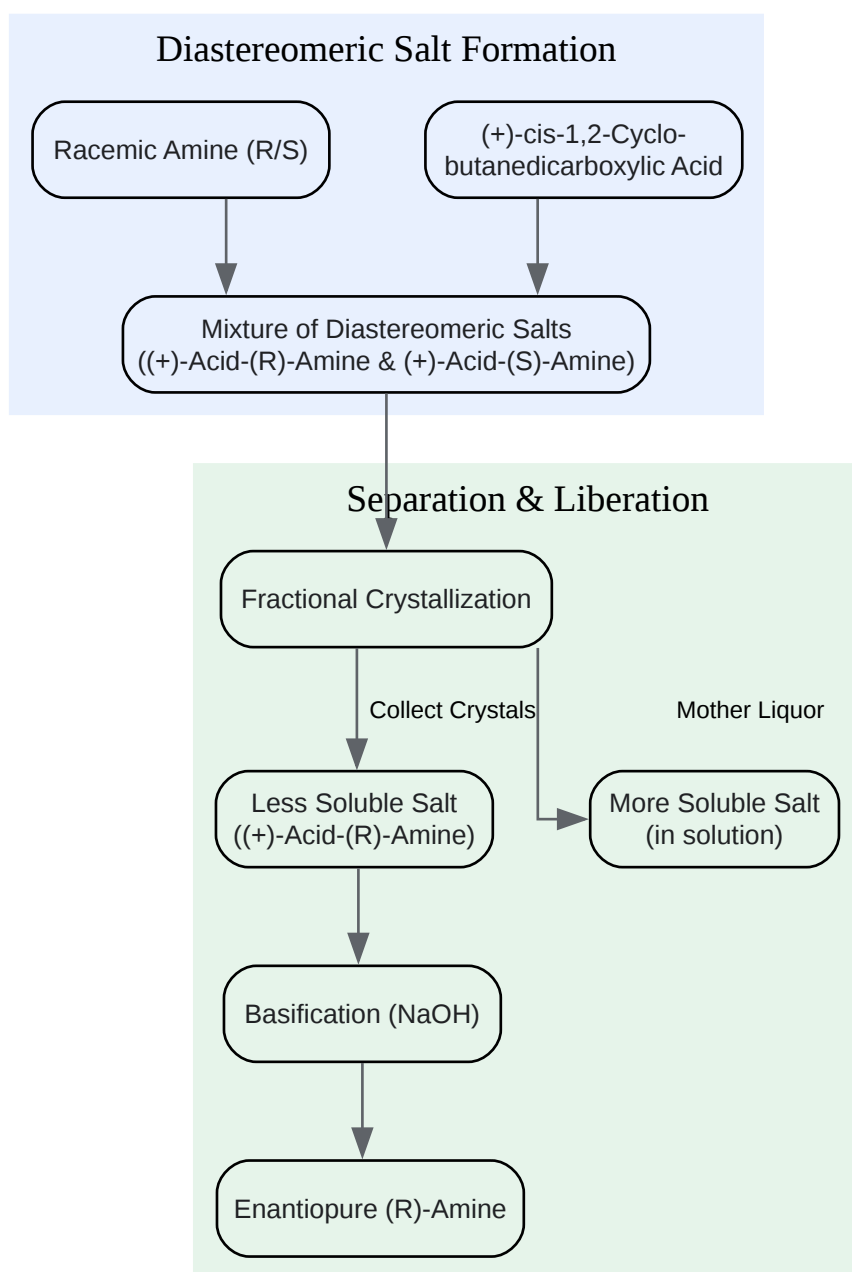
Experimental Protocol: Chiral Resolution of a Racemic Amine using cis-1,2-Cyclobutanedicarboxylic Acid

This protocol outlines a standard procedure for separating enantiomers of a racemic amine using diastereomeric salt formation.

Principle: An enantiomerically pure chiral acid, such as (+)-cis-1,2-Cyclobutanedicarboxylic acid, is reacted with a racemic amine. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[16]

Methodology:

- **Salt Formation:** Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of 0.5 equivalents of enantiomerically pure (+)-cis-1,2-Cyclobutanedicarboxylic acid in the same solvent.
- **Fractional Crystallization:** Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.
- **Isolation and Purification:** Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization until a constant optical rotation is achieved.
- **Liberation of the Enantiopure Amine:** Dissolve the purified salt in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 12. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).



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Caption: Workflow for chiral resolution via diastereomeric salt formation.

Polymer Chemistry and Materials Science

The dicarboxylate functionality of both molecules makes them excellent monomers for the synthesis of polyesters and polyamides.

- **2,2'-(Cyclobutane-1,1-diyl)diacetic acid:** The geminal substitution pattern introduces a spirocyclic center into the polymer backbone. This can disrupt chain packing, potentially leading to polymers with lower crystallinity, increased solubility, and greater flexibility. The longer chain length between the carboxylic acid groups compared to 1,2-cyclobutanedicarboxylic acid also imparts a different degree of flexibility and spacing within the polymer chain.
- **1,2-Cyclobutanedicarboxylic acid:** This monomer is used to synthesize biodegradable polyesters and polyurethanes.[17] The stereochemistry of the diacid (cis vs. trans) will significantly impact the polymer's properties. Polymers derived from the trans isomer are likely to be more linear and possess higher melting points and crystallinity compared to those from the more bent cis isomer.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry of the organic linker is a key determinant of the resulting framework's topology and properties.

- **2,2'-(Cyclobutane-1,1-diyl)diacetic acid** as a Linker: The two carboxylate groups in this molecule are separated by a flexible $-\text{CH}_2\text{-C-CH}_2-$ unit. The angle between the two carboxylate groups is less rigid than in aromatic dicarboxylates, which can lead to the formation of novel and potentially flexible MOF structures. Its aliphatic nature can also confer different chemical properties to the MOF pores compared to commonly used aromatic linkers.[18]
- **1,2-Cyclobutanedicarboxylic acid** as a Linker: The cis and trans isomers act as distinct building blocks. The trans isomer provides a more linear connection between metal centers, while the cis isomer introduces a sharp turn. This allows for the targeted synthesis of MOFs with different pore sizes and shapes. The use of conformationally less rigid aliphatic linkers like cyclobutane dicarboxylates can result in dynamic frameworks capable of responding to external stimuli.[18]

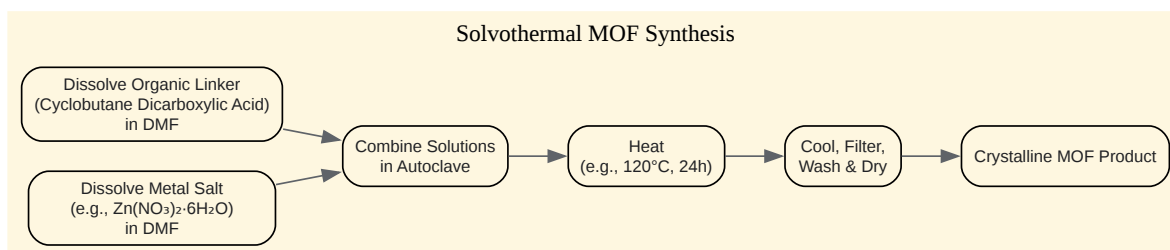
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general method for synthesizing a MOF using a cyclobutane dicarboxylic acid linker.

Principle: A metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel (autoclave). Under these solvothermal conditions, the components self-assemble into a crystalline MOF structure.

Methodology:

- **Solution Preparation:** In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 0.5 mmol of the chosen cyclobutane dicarboxylic acid linker in 10 mL of DMF.
- **Mixing:** Combine the two solutions in a Teflon-lined stainless steel autoclave.
- **Heating:** Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 24 hours.
- **Cooling and Isolation:** Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.



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